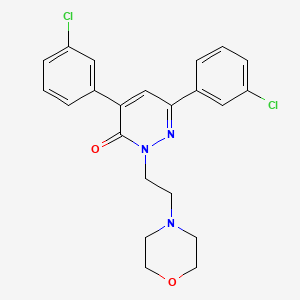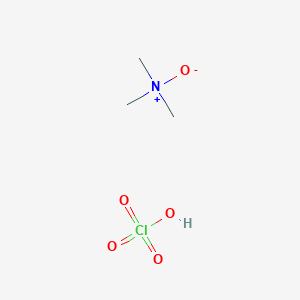
N,N-dimethylmethanamine oxide;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylmethanamine oxide;perchloric acid is a compound that combines N,N-dimethylmethanamine oxide with perchloric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dimethylmethanamine oxide can be synthesized through the oxidation of N,N-dimethylmethanamine using hydrogen peroxide or other oxidizing agents . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to prevent decomposition.
Industrial Production Methods
Industrial production of N,N-dimethylmethanamine oxide involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of perchloric acid in the production process requires careful handling due to its highly reactive and corrosive nature .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethylmethanamine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can revert the compound back to N,N-dimethylmethanamine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction will produce N,N-dimethylmethanamine .
Aplicaciones Científicas De Investigación
N,N-dimethylmethanamine oxide;perchloric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of N,N-dimethylmethanamine oxide;perchloric acid involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate enzyme activity and influence metabolic pathways, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine N-oxide: Similar in structure but differs in the number of methyl groups attached to the nitrogen atom.
N,N-dimethylethanamine oxide: Another related compound with a slightly different alkyl group attached to the nitrogen.
Uniqueness
N,N-dimethylmethanamine oxide;perchloric acid is unique due to its combination with perchloric acid, which imparts distinct chemical properties and reactivity. This combination enhances its utility in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
22755-36-8 |
|---|---|
Fórmula molecular |
C3H10ClNO5 |
Peso molecular |
175.57 g/mol |
Nombre IUPAC |
N,N-dimethylmethanamine oxide;perchloric acid |
InChI |
InChI=1S/C3H9NO.ClHO4/c1-4(2,3)5;2-1(3,4)5/h1-3H3;(H,2,3,4,5) |
Clave InChI |
AHVPQWJIEDXKEY-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)[O-].OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



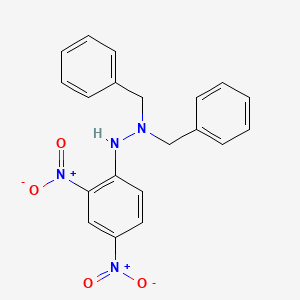
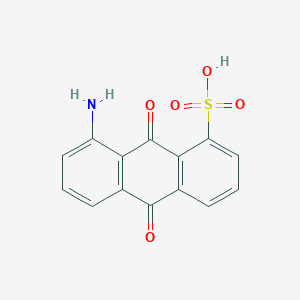
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

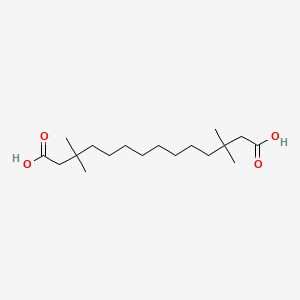
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
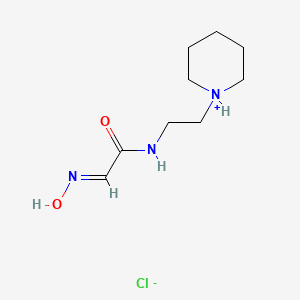
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
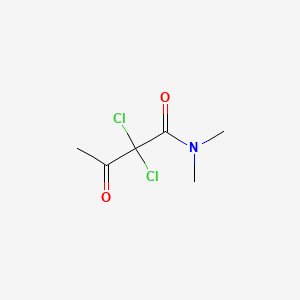
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
